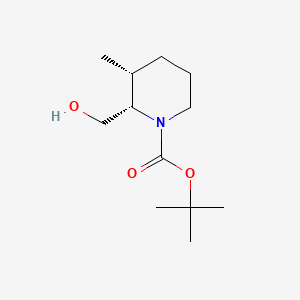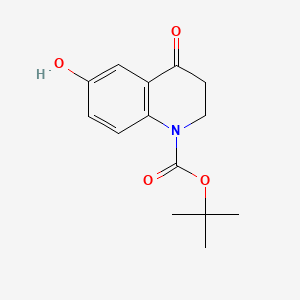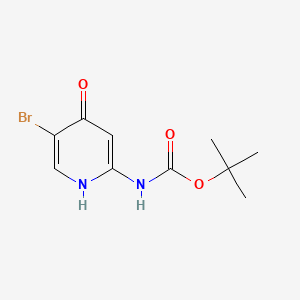![molecular formula C18H24N2O4S B6606048 2-[(5,5-dimethoxypentyl)oxy]-4-(4-methyl-1,3-thiazol-5-yl)benzamide CAS No. 2416231-01-9](/img/structure/B6606048.png)
2-[(5,5-dimethoxypentyl)oxy]-4-(4-methyl-1,3-thiazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5,5-dimethoxypentyl)oxy]-4-(4-methyl-1,3-thiazol-5-yl)benzamide, commonly known as DMTPTB, is a small molecule that has been used in a variety of scientific research applications. DMTPTB is a derivative of a thiazole, a heterocyclic compound that is composed of four carbon atoms, one nitrogen atom, and one sulfur atom. It has been studied for its potential as a therapeutic agent, as well as its ability to modulate various biochemical and physiological processes.
科学的研究の応用
DMTPTB has been studied for its potential as a therapeutic agent, as well as its ability to modulate various biochemical and physiological processes. It has been used in research studies to investigate the effects of different compounds on the immune system, as well as to study the effects of various drugs on the cardiovascular system. In addition, DMTPTB has been studied for its potential to modulate the activity of enzymes involved in the metabolism of drugs, as well as its ability to inhibit the activity of certain proteins that are involved in cancer progression.
作用機序
The exact mechanism of action of DMTPTB is not known. However, it is believed to act as an agonist at certain G-protein coupled receptors, as well as to bind to certain enzymes and proteins involved in various metabolic processes. In addition, it has been suggested that DMTPTB may act as an inhibitor of certain enzymes involved in the metabolism of drugs, as well as to inhibit the activity of certain proteins that are involved in cancer progression.
Biochemical and Physiological Effects
DMTPTB has been shown to modulate various biochemical and physiological processes. It has been shown to stimulate the release of certain hormones, such as cortisol and adrenaline. In addition, it has been shown to modulate the activity of enzymes involved in the metabolism of drugs, as well as its ability to inhibit the activity of certain proteins that are involved in cancer progression.
実験室実験の利点と制限
The major advantage of using DMTPTB in lab experiments is that it is a relatively small molecule, which makes it easier to synthesize and handle in the lab. In addition, it has been shown to be relatively stable in a variety of solvents and temperatures. However, one limitation of using DMTPTB in lab experiments is that it is not very water-soluble, which can make it difficult to work with in aqueous solutions.
将来の方向性
The potential applications of DMTPTB are vast, and there are many future directions for research. One potential direction is to investigate its potential as a therapeutic agent for various diseases. Additionally, further research could be conducted to explore its ability to modulate the activity of enzymes involved in drug metabolism, as well as its ability to inhibit the activity of certain proteins that are involved in cancer progression. Furthermore, research could be conducted to explore its potential as an inhibitor of certain enzymes involved in the metabolism of drugs, as well as its potential to modulate the activity of certain G-protein coupled receptors. Finally, further research could be conducted to explore its potential to modulate the activity of certain receptors involved in the regulation of inflammation.
合成法
DMTPTB can be synthesized in two steps. First, 5,5-dimethoxypentyl alcohol is reacted with 4-methyl-1,3-thiazol-5-yl bromide in the presence of N,N-diisopropylethylamine (DIPEA) as a base. This reaction produces the desired product, 2-[(5,5-dimethoxypentyl)oxy]-4-(4-methyl-1,3-thiazol-5-yl)benzamide. The reaction is typically carried out in dichloromethane at room temperature, and the product can be isolated by filtration and crystallization.
特性
IUPAC Name |
2-(5,5-dimethoxypentoxy)-4-(4-methyl-1,3-thiazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S/c1-12-17(25-11-20-12)13-7-8-14(18(19)21)15(10-13)24-9-5-4-6-16(22-2)23-3/h7-8,10-11,16H,4-6,9H2,1-3H3,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQNEIINKLIJCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)C(=O)N)OCCCCC(OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1S,3R,4S)-3,4-diaminocyclopentyl]methanol dihydrochloride](/img/structure/B6605981.png)
![{1-benzyl-3,4-bis[(benzyloxy)methyl]-4-(hydroxymethyl)pyrrolidin-3-yl}methanol](/img/structure/B6605987.png)
![N-[(adamantan-2-yl)methyl]-N''-(pyridin-2-yl)guanidine, trifluoroacetic acid](/img/structure/B6606003.png)
![ethyl 5-[(3-chlorophenyl)carbamoyl]-2-[2-(ethylsulfanyl)acetamido]-4-methylthiophene-3-carboxylate](/img/structure/B6606006.png)
![(3E,9S)-9-(2-methylpropyl)-2,5,7,8,9,10,11,12-octahydrospiro[1,8,11-benzoxadiazacyclotetradecine-6,3'-piperidin]-3-ene-7,12-dione, trifluoroacetic acid](/img/structure/B6606009.png)





![2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]acetic acid hydrochloride](/img/structure/B6606036.png)
![N-[3'-(4-amino-5-chloro-2-oxo-1,2-dihydropyrimidin-1-yl)-[1,1'-biphenyl]-2-yl]prop-2-enamide](/img/structure/B6606042.png)
![ethyl 4-{[methyl({[(2S)-5-oxopyrrolidin-2-yl]methyl})carbamoyl]formamido}-[1,1'-biphenyl]-3-carboxylate](/img/structure/B6606068.png)
